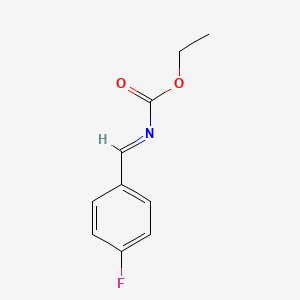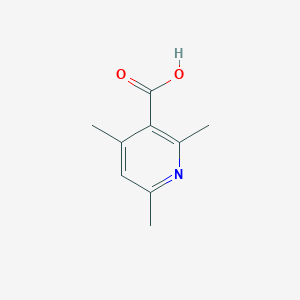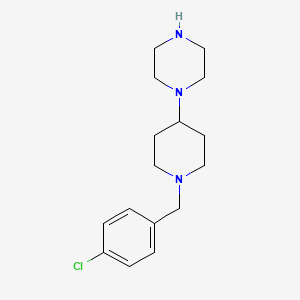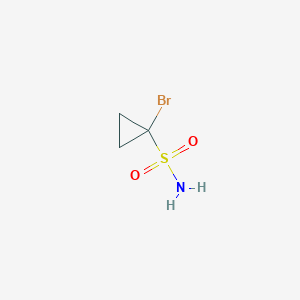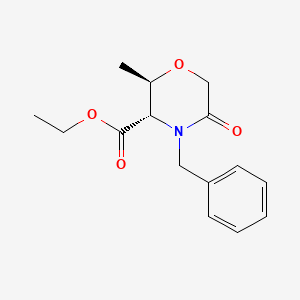![molecular formula C23H26N2OS B3278712 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 681273-45-0](/img/structure/B3278712.png)
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit bacterial cell division by interacting with key functional proteins .
Biochemical Pathways
It’s plausible that the compound could interfere with bacterial cell division pathways, given the observed antimicrobial activity of structurally similar compounds .
Result of Action
Structurally similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Métodos De Preparación
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole is then functionalized with a benzyl group and further reacted with a thiol to introduce the sulfanyl group. The final step involves the coupling of the indole derivative with 4-methylpiperidine under appropriate conditions to yield the target compound .
Análisis De Reacciones Químicas
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives with varying substituents on the indole ring or different functional groups attached to the piperidine ring. Examples include:
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their functional groups and overall molecular architecture.
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-18-11-13-24(14-12-18)23(26)17-27-22-16-25(15-19-7-3-2-4-8-19)21-10-6-5-9-20(21)22/h2-10,16,18H,11-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDZCFFOXLWYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B3278639.png)
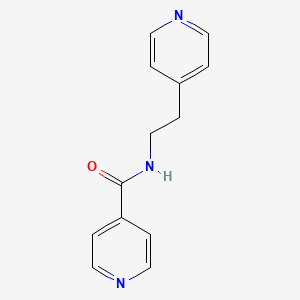
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278669.png)
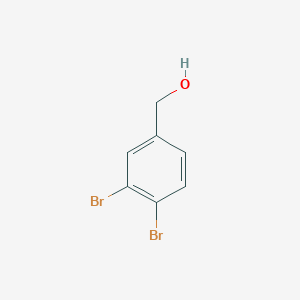
![4-benzyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3278685.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide](/img/structure/B3278688.png)
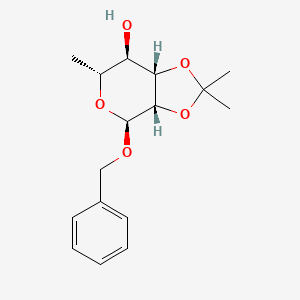
![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)
